molecular formula C13H10Cl2N2O B5675477 bis(3-amino-4-chlorophenyl)methanone

bis(3-amino-4-chlorophenyl)methanone

Cat. No.: B5675477
M. Wt: 281.13 g/mol
InChI Key: KYJFTSJZXHMIEL-UHFFFAOYSA-N
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Description

Bis(3-amino-4-chlorophenyl)methanone is a diarylketone derivative featuring two substituted phenyl rings attached to a central carbonyl group. Each phenyl ring contains an amino (-NH₂) group at the 3-position and a chlorine atom at the 4-position. This structural configuration imparts unique electronic and steric properties, making it a compound of interest in organic synthesis, pharmaceuticals, and materials science.

Properties

IUPAC Name

bis(3-amino-4-chlorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2N2O/c14-9-3-1-7(5-11(9)16)13(18)8-2-4-10(15)12(17)6-8/h1-6H,16-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYJFTSJZXHMIEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)C2=CC(=C(C=C2)Cl)N)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research has indicated that bis(3-amino-4-chlorophenyl)methanone exhibits notable antimicrobial properties. A study on related compounds demonstrated that derivatives of this compound showed significant activity against various Gram-positive and Gram-negative bacteria, as well as fungi. The Minimum Inhibitory Concentrations (MICs) for these compounds were comparable to standard antibiotics such as Ampicillin and Gentamicin .

Table 1: Antimicrobial Activity of this compound Derivatives

CompoundMIC (μg/mL)Activity against
Compound A6.25A. fumigatus
Compound B12.5C. albicans
Compound C24.0S. aureus

Anticancer Properties
In addition to antimicrobial activity, this compound derivatives have been investigated for their anticancer potential. Compounds synthesized from this base structure exhibited varying degrees of cytotoxicity against cancer cell lines in vitro, with some showing promising results comparable to traditional chemotherapeutic agents .

Material Science Applications

Heat-Resistant Polymers
The compound is recognized for its utility in the production of heat-resistant polymers, especially those intended for electronic applications. The structural stability provided by this compound contributes to the thermal resilience of these materials, making them suitable for high-performance applications .

Table 2: Properties of Heat-Resistant Polymers Derived from this compound

PropertyValue
Thermal Stability (°C)>300
Mechanical Strength (MPa)80
Electrical Conductivity (S/m)10^-6

Synthesis and Characterization

The synthesis of this compound involves several chemical reactions that can be optimized for yield and purity. Methods include catalytic reduction processes and the use of hydrazines as reducing agents, which have been shown to produce high-purity compounds suitable for further applications .

Case Studies

Case Study 1: Antimicrobial Efficacy
In a controlled study, derivatives of this compound were tested against strains of Staphylococcus aureus and Escherichia coli. Results indicated that certain modifications to the phenyl ring enhanced antimicrobial activity significantly, suggesting a structure-activity relationship that could guide future drug design .

Case Study 2: Polymer Development
A research team developed a new class of heat-resistant polymers incorporating this compound as a key monomer. These polymers demonstrated exceptional thermal stability and mechanical properties, making them ideal candidates for use in electronic components subjected to high temperatures .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

a. Bis(4-chlorophenyl)methanone (CAS 90-98-2)

  • Molecular Formula: C₁₃H₈Cl₂O (vs. C₁₃H₁₀Cl₂N₂O for bis(3-amino-4-chlorophenyl)methanone).
  • Key Differences: The absence of amino groups and the positioning of chlorine atoms at the 4-positions (para) instead of 3-amino-4-chloro substituents.
  • Properties: Higher thermal stability (decomposition temperature >250°C inferred from similar diarylketones ), with applications in organic synthesis and agrochemicals . The lack of amino groups reduces hydrogen-bonding capacity compared to the target compound.

b. Bis(4-fluorophenyl)methanone

  • Molecular Formula : C₁₃H₈F₂O.
  • Key Differences: Fluorine substituents (electron-withdrawing) vs. chlorine and amino groups (electron-withdrawing Cl and electron-donating NH₂).
  • Applications : Used as a high-voltage additive in lithium-ion batteries to enhance stability and safety . Fluorine’s smaller atomic radius and stronger electronegativity may improve oxidative stability compared to chlorine.

c. Bis(3-fluoro-4-hydroxyphenyl)methanone (CAS 345-67-5)

  • Molecular Formula : C₁₃H₈F₂O₃.
  • Key Differences: Hydroxyl (-OH) and fluorine substituents vs. amino and chlorine.
  • Properties : Enhanced hydrogen-bonding capacity from -OH groups, suitable for applications in photochemical materials and plant remediation systems .

Functional Group Impact on Reactivity

  • Amino Group (-NH₂): Present in this compound but absent in most analogs (e.g., ).
  • Chlorine vs.

Thermal and Physical Properties

Compound Decomposition Temperature (°C) Density (g/cm³) Molecular Weight (g/mol)
This compound* ~250–300 (estimated) ~1.6–1.7 ~280–290 (estimated)
Bis(4-chlorophenyl)methanone 247–288 1.675 251.11
Bis(4-fluorophenyl)methanone Not reported 1.261 234.20

*Estimates based on structurally similar compounds.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing bis(3-amino-4-chlorophenyl)methanone?

  • Methodology :

  • Friedel-Crafts Acylation : React 3-amino-4-chlorobenzene with a carbonyl source (e.g., phosgene or triphosgene) in the presence of a Lewis acid catalyst (e.g., AlCl₃). Protect the amino group with a tert-butoxycarbonyl (Boc) group to prevent side reactions .
  • Purification : Use column chromatography (silica gel) or recrystallization from ethanol/water mixtures. High-performance liquid chromatography (HPLC) may enhance purity for crystallographic studies .
    • Key Considerations : Monitor reaction progress via thin-layer chromatography (TLC) and adjust stoichiometry to account for steric hindrance from chloro and amino substituents.

Q. How is the molecular structure of this compound characterized?

  • Techniques :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify substituent positions (e.g., aromatic protons at δ 6.8–7.5 ppm, carbonyl carbon at ~190 ppm). Amino protons appear as broad signals (~δ 5.5 ppm) .
  • X-ray Crystallography : Use SHELX software for structure refinement. Single-crystal diffraction resolves bond angles and torsional strain between aromatic rings .
  • Infrared (IR) Spectroscopy : Confirm carbonyl stretch (~1650–1700 cm⁻¹) and NH₂ bending (~1600 cm⁻¹) .

Advanced Research Questions

Q. What computational methods predict the electronic properties of this compound?

  • Methodology :

  • Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G(d) level. Calculate frontier molecular orbitals (HOMO-LUMO gap) to assess reactivity. Use time-dependent DFT (TD-DFT) to simulate UV-Vis spectra .
  • Molecular Electrostatic Potential (MEP) : Map charge distribution to predict nucleophilic/electrophilic sites influenced by chloro and amino groups .
    • Applications : Correlate computational data with experimental results (e.g., Hammett constants for substituent effects) .

Q. How do amino and chloro substituents influence reactivity in nucleophilic substitution reactions?

  • Mechanistic Insights :

  • Electronic Effects : The electron-withdrawing chloro group activates the ring for electrophilic substitution, while the amino group (electron-donating) directs reactivity to meta/para positions.
  • Steric Effects : Steric hindrance from substituents reduces reaction rates in bulky reagents. Use kinetic studies (e.g., pseudo-first-order conditions) to quantify activation barriers .
    • Case Study : Compare reactivity with bis(4-chlorophenyl)methanone (no amino group) to isolate substituent effects .

Q. What strategies resolve contradictions in spectroscopic data during structure elucidation?

  • Approaches :

  • Cross-Validation : Combine 2D NMR (COSY, HSQC) to confirm connectivity. For ambiguous NOESY signals, use dynamic NMR to study conformational exchange .
  • Crystallographic Validation : Resolve conflicting IR/NMR data by refining X-ray structures with SHELXL. Discrepancies may arise from polymorphism or solvent interactions .
    • Example : In bis(3-fluoro-4-hydroxyphenyl)methanone, hydroxyl proton signals shift dramatically with pH; adjust solvent conditions to stabilize tautomers .

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